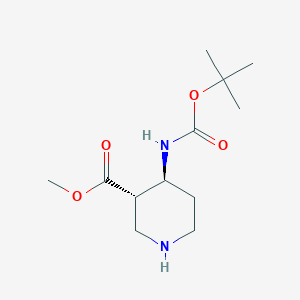

trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650679 | |

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217774-23-6 | |

| Record name | Methyl (3S,4S)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Boc-Anhydride-Mediated Amine Protection

This method involves the direct Boc-protection of a piperidine precursor. A stirred suspension of the starting material (3.7 g, 20.67 mmol) in dichloromethane (DCM, 75 mL) is treated with triethylamine (Et₃N, 14.4 mL, 103.35 mmol) at 0°C, followed by dropwise addition of Boc anhydride (13.3 mL, 62.01 mmol). The reaction proceeds at room temperature for 16 hours, after which water is added to quench the reaction. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. Purification via silica gel column chromatography (2% methanol in chloroform) yields the product as a colorless liquid (5 g, 99%).

Key Parameters:

-

Temperature : 0°C (initial), room temperature (reaction).

-

Reagents : Boc anhydride (3 equivalents), Et₃N (5 equivalents).

-

Solvent : Dichloromethane.

This method’s high yield is attributed to the excess Boc anhydride, ensuring complete amine protection. The use of DCM as a solvent facilitates easy separation due to its immiscibility with water.

Method 2: Methyl Esterification of Boc-Protected Carboxylic Acid

An alternative approach begins with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g), which is methylated using iodomethane (0.65 mL, 10 mmol) in dimethylformamide (DMF, 38 mL) with potassium carbonate (1.2 g, 8.7 mmol) as a base. The mixture is stirred at room temperature for 3 hours, followed by extraction with ethyl acetate and purification via column chromatography.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | Piperidine precursor | Boc-protected carboxylic acid |

| Key Reagent | Boc anhydride | Iodomethane |

| Solvent | Dichloromethane | DMF |

| Reaction Time | 16 hours | 3 hours |

| Yield | 99% | Not reported |

| Purification | Column chromatography (silica gel) | Column chromatography |

Method 1 is superior in yield and solvent practicality, whereas Method 2 offers faster reaction times but lacks yield optimization. The choice between methods depends on the availability of starting materials and desired throughput.

Mechanistic Considerations

Boc Protection Mechanism

In Method 1, Boc anhydride reacts with the primary amine of the piperidine precursor via nucleophilic acyl substitution. Et₃N neutralizes the generated acid, shifting the equilibrium toward product formation. The trans-stereochemistry is preserved due to the rigidity of the piperidine ring, preventing epimerization under mild conditions.

Methylation via SN2 Reaction

Method 2 employs iodomethane as a methylating agent, where K₂CO₃ deprotonates the carboxylic acid to form a carboxylate anion. The subsequent SN2 reaction with iodomethane yields the methyl ester. Steric hindrance from the Boc group may slow methylation, necessitating prolonged reaction times if scaled.

Practical Considerations and Optimization

-

Solvent Selection : DCM’s low boiling point (40°C) simplifies removal, whereas DMF requires extensive washing.

-

Catalyst Use : Et₃N in Method 1 ensures efficient Boc protection, but its excess may complicate purification.

-

Stereochemical Integrity : Both methods preserve the trans-configuration, critical for downstream applications .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution Reactions: Various substituted piperidine derivatives.

Hydrolysis: Trans-4-Boc-Amino-piperidine-3-carboxylic acid.

Reduction: Trans-4-Boc-Amino-piperidine-3-carbinol.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester typically involves two main steps:

- Protection of the Amino Group: The amino group of piperidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, often carried out in dichloromethane at room temperature.

- Esterification: The protected amino piperidine is reacted with methyl chloroformate to form the methyl ester.

These methods can be optimized for industrial production, utilizing continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions:

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester can undergo various chemical reactions:

- Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups.

- Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction: The ester can be reduced to an alcohol using agents like sodium borohydride.

Scientific Research Applications

- Chemistry:

- Biology:

-

Medicine:

- Drug Development: Research has indicated its potential use in drug development, particularly in designing enzyme inhibitors and receptor antagonists. This includes applications in treating conditions such as autoimmune diseases and cancer . For example, derivatives of trans-4-Boc-Amino-piperidine have been investigated for their efficacy as immunosuppressive agents for conditions like lupus and multiple sclerosis .

- Industry:

Case Studies

Case Study 1: Drug Development

Research published on novel heterocyclic amino acids derived from trans-4-Boc-Amino-piperidine highlights its role as a precursor for synthesizing compounds that exhibit biological activity against various targets, including cancer cells. The study demonstrated the successful synthesis of several derivatives that showed promising results in vitro .

Case Study 2: Enzyme Inhibition

A study exploring pyrrolo[2,3-d]pyrimidine compounds derived from trans-4-Boc-Amino-piperidine indicated their potential as inhibitors of protein kinases such as JAK3. These findings suggest that derivatives could serve as therapeutic agents for conditions requiring immunosuppression, showcasing the compound's relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. Its Boc-protected amino group and ester functionality allow it to participate in a wide range of synthetic transformations, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Pyrrolidine Families

a) N-Boc-trans-4-amino-L-proline methyl ester (CAS: 121148-00-3)

- Structure: A pyrrolidine (5-membered ring) derivative with Boc protection at the 4-amino position and a methyl ester at the 2-carboxylic acid position.

- Key Differences :

b) trans-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS: 1217636-05-9)

- Structure : Combines Boc and benzyloxycarbonyl (Cbz) protecting groups on a pyrrolidine ring.

- Key Differences :

c) N-Boc-3-methyl-4-piperidinecarboxylic acid (CAS: 512822-50-3)

- Structure : Piperidine with Boc protection at the 1-position and a methyl group at the 3-position.

- Key Differences :

d) Cis-1-N-Boc-3-methyl-piperidine-4-carboxylic acid

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester (Boc-APC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the context of enzyme inhibitors and receptor antagonists.

- Molecular Formula : C_{13}H_{21}N_{1}O_{3}

- Molecular Weight : 259.32 g/mol

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protected amino group, a piperidine ring, and a carboxylic acid methyl ester moiety, which contributes to its reactivity and biological interactions.

Boc-APC is utilized primarily in the study of enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to modulate various biological pathways, making it a valuable tool in pharmacological research. For instance, similar compounds have been identified as potent inhibitors of hepatitis C virus (HCV) replication by targeting assembly stages of the viral life cycle .

Biological Applications

- Enzyme Inhibition : Boc-APC has been investigated for its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in viral replication, which could lead to therapeutic applications against viral infections .

- Antimicrobial Activity : Recent studies indicate that Boc derivatives exhibit antimicrobial properties. In particular, Boc-containing compounds have shown enhanced activity against various bacterial strains when conjugated with other bioactive molecules .

Case Studies

- HCV Inhibition : A study demonstrated that derivatives of 4-aminopiperidine, including Boc-APC analogs, effectively inhibited HCV replication with EC50 values ranging from 2.09 μM to 2.57 μM without significant toxicity .

- Antimicrobial Activity : Another study explored the antimicrobial effects of Boc-conjugated compounds against Gram-positive and Gram-negative bacteria. The results showed zones of inhibition between 9 mm and 12 mm, comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | Boc-protected amino group with methyl ester | Enzyme inhibitor; potential antiviral activity |

| 4-Aminopiperidine | Similar piperidine structure without Boc protection | Potent HCV inhibitor |

| Trans-4-Boc-Amino-piperidine-3-carbinol | Hydrolyzed form of Boc-APC | Reduced activity compared to methyl ester form |

Pharmacokinetics

The pharmacokinetic profile of Boc-APC is influenced by environmental factors such as pH and temperature. Its stability is optimal at recommended storage conditions (28°C), which can affect its efficacy in biological systems. The compound's solubility and permeability are critical for its bioavailability, particularly when utilized in drug formulations.

Q & A

Q. What are the key structural features of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, and how do they influence its reactivity in organic synthesis?

Methodological Answer: The compound features a piperidine ring with a Boc-protected amino group at the 4-position (trans configuration) and a methyl ester at the 3-carboxylic acid position. The Boc group (tert-butyloxycarbonyl) acts as a protective moiety for the amine, enabling selective reactions at other sites (e.g., ester hydrolysis or coupling reactions). The trans stereochemistry reduces steric hindrance compared to the cis isomer, enhancing accessibility for nucleophilic attacks or metal-catalyzed cross-coupling reactions. The methyl ester stabilizes the carboxylic acid as a leaving group, facilitating subsequent functionalization (e.g., amidation or reduction) .

Q. What are common synthetic routes for preparing trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: A typical synthesis involves:

Protection : Introducing the Boc group to the amine of 4-amino-piperidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

Esterification : Reacting the carboxylic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the methyl ester .

Purification : Using column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the trans isomer.

Critical parameters :

- Temperature control during esterification to avoid racemization.

- Solvent polarity for crystallization to maximize enantiomeric excess.

- Use of chiral stationary phases in HPLC for stereochemical resolution .

Advanced Research Questions

Q. How can the Boc protecting group in trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester be selectively removed under mild conditions without affecting other functional groups?

Methodological Answer: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hours at 0–25°C). This method selectively deprotects the amine while preserving the methyl ester and piperidine ring. After removal, neutralize the TFA with a weak base (e.g., NaHCO₃) and extract the product into an organic phase. For further stabilization, the free amine can be reprotected with alternative groups (e.g., Fmoc) .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, especially in complex reaction mixtures?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol gradient to resolve trans/cis isomers. Retention time differences ≥2 minutes indicate high enantiomeric purity .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the piperidine ring. Trans configurations typically show larger vicinal coupling constants (~10–12 Hz) compared to cis isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₂₄N₂O₄: calc. 288.17). LC-MS in positive ion mode detects trace impurities (e.g., de-Boc byproducts) .

Q. How do researchers resolve contradictions in reported synthetic yields for trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester across different methodologies?

Methodological Answer: Discrepancies in yields often arise from:

- Stereochemical control : Inadequate resolution of cis/trans isomers during purification. Use chiral derivatizing agents (e.g., Mosher’s acid) to quantify diastereomer ratios .

- Reaction scalability : Batch vs. continuous flow synthesis. Automated reactors (e.g., Uniqsis FlowSyn) improve reproducibility at scale by maintaining precise temperature and mixing .

- Byproduct formation : Monitor intermediates via TLC or inline IR spectroscopy to optimize reaction quenching and minimize side reactions .

Q. What strategies are employed to utilize trans-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester in peptide mimetic design, and how does its stereochemistry impact binding affinity?

Methodological Answer: The compound serves as a constrained scaffold in peptidomimetics due to its rigid piperidine ring. Key strategies:

Ester hydrolysis : Convert the methyl ester to a carboxylic acid for coupling with amino acids via EDC/HOBt activation .

Molecular docking : Trans-configuration aligns the Boc group and carboxylic acid in a spatial orientation complementary to protease active sites (e.g., HIV-1 protease). Cis isomers may exhibit steric clashes, reducing binding affinity .

SAR studies : Modify the Boc group to azide or acetyl derivatives to evaluate steric/electronic effects on target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.